molecular formula C5H8N4O B12915255 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one CAS No. 62638-42-0

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one

Cat. No.: B12915255
CAS No.: 62638-42-0
M. Wt: 140.14 g/mol
InChI Key: PMZZZHYBQIYHIE-UHFFFAOYSA-N
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Description

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-c][1,2,4]triazinones.

Scientific Research Applications

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is unique due to its specific substitution pattern and the resulting biological activities

Properties

CAS No.

62638-42-0

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2,4,6,7-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazin-3-one

InChI

InChI=1S/C5H8N4O/c10-4-3-9-2-1-6-5(9)8-7-4/h1-3H2,(H,6,8)(H,7,10)

InChI Key

PMZZZHYBQIYHIE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=O)NNC2=N1

Origin of Product

United States

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